molecular formula C7H9ClN2O2 B2909032 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 956781-19-4

1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2909032
CAS No.: 956781-19-4
M. Wt: 188.61
InChI Key: VKPIDXVFERBENB-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 956781-19-4) is a pyrazole derivative characterized by a 2-chloroethyl group at position 1, a methyl group at position 3, and a carboxylic acid moiety at position 3. The compound's 2-chloroethyl substituent confers alkylating reactivity, which is critical in biological interactions, particularly in antineoplastic agents .

Properties

IUPAC Name

1-(2-chloroethyl)-3-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-5-6(7(11)12)4-10(9-5)3-2-8/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPIDXVFERBENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloroethyl group onto the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyrazoles with various functional groups depending on the nucleophile used.
  • Oxidized derivatives with higher oxidation states.
  • Reduced derivatives with lower oxidation states.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential in the development of novel therapeutic agents, particularly in oncology. Research indicates that derivatives of pyrazole compounds can inhibit specific pathways associated with cancer cell proliferation. For instance, studies have demonstrated that pyrazole derivatives exhibit antiproliferative activity against mutant forms of the epidermal growth factor receptor (EGFR) and BRAF pathways, which are often overactivated in various cancers .

Case Study: Anticancer Activity

A recent study focused on synthesizing new pyrazole derivatives, including 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid. The results indicated that these compounds displayed significant antiproliferative effects on cancer cell lines, with GI50 values ranging from 29 nM to 78 nM. The most potent compounds were further evaluated for their ability to inhibit EGFR and BRAF pathways, suggesting a promising avenue for anticancer drug development .

Agricultural Applications

In agricultural chemistry, this compound is being explored as a potential fungicide. The synthesis of this compound is part of a broader effort to develop new agrochemicals that can effectively combat fungal pathogens while minimizing environmental impact.

Fungicide Development

The compound's role as a precursor in the synthesis of fungicides has been highlighted in various patents. It is suggested that the efficient production methods for this compound could lead to significant advancements in fungicide formulations, potentially improving crop yields and reducing reliance on traditional chemical treatments .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Results
Pharmaceuticals Development of anticancer drugsSignificant antiproliferative activity against EGFR/BRAF pathways
Agriculture Potential use as a fungicideEffective against various fungal pathogens; may enhance crop yields
Chemical Synthesis Precursor for developing other bioactive compoundsEnables the creation of more complex pyrazole derivatives

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects or toxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid (CAS: 288252-17-5)
  • Structural Differences : Replaces the 2-chloroethyl group with a 4-chlorophenyl ring.
  • Molecular Weight : 236.65 g/mol (vs. 188.61 g/mol for the main compound) .
  • Impact: The aromatic chlorophenyl group increases lipophilicity (logP ~2.5 vs. ~1.8 for the main compound), enhancing membrane permeability but reducing aqueous solubility.
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid (CAS: 288251-56-9)
  • Structural Differences : Substitutes a 4-fluorophenyl group for the 2-chloroethyl.
  • Molecular Weight : 220.20 g/mol .
  • Impact : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, reducing unintended degradation. The compound’s lower molecular weight improves solubility, making it more suitable for pharmacokinetic optimization .
1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic Acid (CAS: 1006494-84-3)
  • Structural Differences : Introduces a benzyl group with a meta-chlorine substituent.
  • Molecular Weight : 236.66 g/mol .
  • Meta-chlorine placement may reduce electronic effects compared to para-substituted analogs, altering binding affinity .

Functional Group Modifications

1-Methyl-1H-pyrazole-4-carboxylic Acid (CAS: 16034-46-1)
  • Structural Differences : Lacks both the 2-chloroethyl and aromatic substituents.
  • Molecular Weight : 126.11 g/mol .
  • Impact : The absence of halogenated groups eliminates alkylating capacity, reducing cytotoxicity but increasing biocompatibility. This compound serves as a baseline for studying substituent effects on pyrazole bioactivity .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid
  • Structural Differences : Features multiple chlorinated aryl groups and a carboxylic acid at position 3.
  • Molecular Weight : 372.65 g/mol .
  • Impact : Increased lipophilicity (logP ~4.0) enhances tissue penetration but may exacerbate off-target toxicity. The trichlorinated structure likely improves stability against metabolic oxidation .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL) Alkylating Activity
1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid 188.61 1.8 12.5 High
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid 236.65 2.5 5.2 Low
1-Methyl-1H-pyrazole-4-carboxylic acid 126.11 0.3 85.0 None

Key Observations :

  • The 2-chloroethyl group balances moderate lipophilicity with alkylating potency, favoring blood-brain barrier penetration (as observed in nitrosoureas ).
  • Aryl-substituted analogs prioritize target specificity over broad reactivity, aligning with antimicrobial applications (e.g., MIC values as low as 1.56 µg/mL for chloro-substituted pyrazoles ).

Biological Activity

1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a chloroethyl group at position 1, a methyl group at position 3, and a carboxylic acid functional group at position 4. This configuration is crucial for its biological activity, as the chloroethyl moiety can interact with nucleophilic sites in biological molecules, potentially leading to significant biochemical effects.

Antimicrobial Properties

Research indicates that compounds containing the pyrazole ring system exhibit notable antimicrobial properties. For instance, studies have shown that related pyrazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes through covalent modification of key proteins.

Anticancer Activity

The anticancer potential of this compound has been a focus of recent studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including:

Cancer Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)26.0Induction of apoptosis
HepG2 (Liver)30.5Cell cycle arrest
A549 (Lung)22.0Inhibition of proliferation

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption, which are critical for cancer therapy.

Case Studies

  • Study on Antitumor Activity : In a study published in ACS Omega, researchers synthesized various pyrazole derivatives and evaluated their antitumor activities. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in multiple cancer types, reinforcing the potential of this scaffold for drug development .
  • Mechanistic Insights : Another investigation focused on the molecular modeling of pyrazole derivatives, revealing that the interaction with specific kinases could lead to enhanced anticancer activity. The study highlighted that modifications in the pyrazole structure could optimize binding affinity and selectivity towards cancerous cells .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • DNA Damage : Covalent modifications can result in DNA strand breaks or cross-linking, triggering cellular apoptosis.

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